molecular formula C15H8BrNO4 B11109456 4-(5-bromo-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzoic acid

4-(5-bromo-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzoic acid

Cat. No.: B11109456
M. Wt: 346.13 g/mol
InChI Key: BEGKEMFFYPWLFO-UHFFFAOYSA-N
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Description

4-(5-Bromo-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzoic acid is a benzoic acid derivative featuring a brominated isoindole-1,3-dione moiety. The compound’s structure combines a planar aromatic benzoic acid group with the electron-deficient isoindole-dione ring, which is substituted with bromine at the 5-position. This bromine atom introduces steric bulk and electronic effects that influence solubility, reactivity, and biological interactions.

Properties

Molecular Formula

C15H8BrNO4

Molecular Weight

346.13 g/mol

IUPAC Name

4-(5-bromo-1,3-dioxoisoindol-2-yl)benzoic acid

InChI

InChI=1S/C15H8BrNO4/c16-9-3-6-11-12(7-9)14(19)17(13(11)18)10-4-1-8(2-5-10)15(20)21/h1-7H,(H,20,21)

InChI Key

BEGKEMFFYPWLFO-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(=O)O)N2C(=O)C3=C(C2=O)C=C(C=C3)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5-bromo-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzoic acid typically involves the following steps:

    Cyclization: The formation of the dioxoisoindoline structure is accomplished through cyclization reactions, often involving the use of phthalic anhydride or its derivatives.

    Benzoic Acid Introduction:

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination and cyclization processes, followed by purification steps such as recrystallization or chromatography to obtain the desired product in high purity.

Chemical Reactions Analysis

Types of Reactions

4-(5-bromo-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzoic acid undergoes several types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the benzoic acid moiety.

    Coupling Reactions: The benzoic acid group can participate in coupling reactions to form various derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents like dimethylformamide (DMF) are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Major Products Formed

    Substitution Products: Various substituted derivatives depending on the nucleophile used.

    Oxidation Products: Oxidized forms of the benzoic acid group.

    Reduction Products: Reduced forms of the benzoic acid group.

Scientific Research Applications

4-(5-bromo-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzoic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(5-bromo-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzoic acid involves its interaction with specific molecular targets and pathways. The bromine atom and the dioxoisoindoline moiety play crucial roles in its biological activity. The compound may inhibit certain enzymes or interact with cellular receptors, leading to its observed effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound belongs to a broader class of isoindole-1,3-dione derivatives, which are pharmacologically significant. Below is a comparative analysis with key analogues:

Compound Substituents Key Features Biological Activity References
4-(5-Bromo-1,3-dioxo-isoindol-2-yl)benzoic acid - 5-Bromo on isoindole
- Benzoic acid at 4-position
- High lipophilicity due to bromine
- Carboxylic acid enhances solubility
Anticonvulsant activity (30 mg/kg dose in mice)
2-(5-Bromo-1,3-dioxo-isoindol-2-yl)benzoic acid - 5-Bromo on isoindole
- Benzoic acid at 2-position
- Steric hindrance at 2-position limits binding
- Lower solubility
Not reported; structural similarity suggests potential cytotoxicity
4-(4-Nitro-1,3-dioxo-isoindol-2-yl)benzoic acid - 4-Nitro on isoindole
- Benzoic acid at 4-position
- Strong electron-withdrawing nitro group
- Higher reactivity
Genotoxicity testing pending; nitro group may confer mutagenic risks
5-Chloro-4-(1,3-dioxo-isoindol-2-yl)-2-methoxybenzoic acid - 5-Chloro on isoindole
- Methoxy and benzoic acid on adjacent positions
- Methoxy improves membrane permeability
- Chlorine reduces metabolic stability
Antitumor activity (IC₅₀ = 12 µM in HeLa cells)
2-Chloro-4-(1,3-dioxo-isoindol-2-yl)benzoic acid - 2-Chloro on benzoic acid
- Isoindole unsubstituted
- Chlorine at 2-position disrupts planarity
- Moderate solubility
Weak anti-inflammatory activity (IC₅₀ = 45 µM for COX-2 inhibition)

Key Findings from Comparative Studies

Substituent Position and Activity: Bromine at the 5-position on the isoindole ring (target compound) enhances anticonvulsant efficacy compared to 2-substituted analogues (e.g., 2-bromo or 2-chloro derivatives), likely due to optimal steric alignment with neuronal targets . Nitro groups (e.g., 4-nitro derivative) increase electrophilicity, raising concerns about genotoxicity, whereas bromine offers a safer profile .

Physicochemical Properties :

  • The carboxylic acid group in the 4-position improves aqueous solubility (logP = 1.2) compared to ester or amide derivatives (logP = 2.5–3.8) .
  • Methoxy substituents (e.g., 5-chloro-2-methoxy derivative) enhance blood-brain barrier penetration, critical for CNS-targeting drugs .

Toxicity and Safety: Brominated isoindole-diones exhibit lower genotoxicity than hydroxyurea (HU), a standard sickle cell drug. For example, HU induces 33.7 micronucleated reticulocytes (MNRET)/1,000 cells at 100 mg/kg, while isoindole-dione derivatives (e.g., C1–C6) show <6 MNRET/1,000 cells . Chlorinated analogues (e.g., 2-chloro derivative) display higher neurotoxicity in mice (TD₅₀ = 50 mg/kg) compared to brominated compounds (TD₅₀ > 100 mg/kg) .

Synthetic Accessibility: The target compound is synthesized via amide coupling between 5-bromo-isoindole-1,3-dione and 4-aminobenzoic acid in acetic acid, yielding 45–50% efficiency . Nitro-substituted analogues require hazardous nitration steps, complicating scale-up .

Biological Activity

4-(5-bromo-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzoic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms, effects on various biological pathways, and relevant case studies.

  • Molecular Formula : C12H10BrNO4
  • Molecular Weight : 312.116 g/mol
  • CAS Number : 299964-12-8

Biological Activity Overview

Research indicates that benzoic acid derivatives, including the compound , exhibit various biological activities such as:

  • Antimicrobial Effects : Some derivatives have shown promising antimicrobial properties against bacteria and fungi.
  • Antioxidant Activity : Potential to scavenge free radicals and reduce oxidative stress.
  • Cytotoxicity : Evaluated in various cancer cell lines, showing selective cytotoxic effects.

The biological activity of this compound can be attributed to several mechanisms:

  • Proteasome and Autophagy Modulation :
    • Studies have shown that benzoic acid derivatives can enhance the activity of the ubiquitin-proteasome pathway (UPP) and the autophagy-lysosome pathway (ALP). This modulation is crucial for maintaining cellular homeostasis and protein degradation .
    • In vitro studies indicated that certain concentrations of these compounds significantly activated cathepsins B and L, enzymes involved in protein degradation .
  • Antioxidant Mechanism :
    • The compound may exhibit antioxidant properties by reducing oxidative stress through the scavenging of reactive oxygen species (ROS), thereby protecting cells from damage .
  • Inhibition of Key Enzymes :
    • Some derivatives have been reported to inhibit enzymes such as neurolysin and angiotensin-converting enzyme (ACE), which are involved in various physiological processes .

Study 1: Cytotoxicity Evaluation

A detailed evaluation was conducted on the cytotoxic effects of this compound on human cancer cell lines. The results indicated:

  • Minimal cytotoxicity at lower concentrations (e.g., 5 μM) across several tested cell lines including Hep-G2 and A2058.
Cell LineConcentration (μg/mL)% Cell Growth Inhibition
Hep-G2104.81 ± 0.28
A2058105.02 ± 0.18
CCD25sk103.56 ± 4.06

Study 2: Proteasome and Autophagy Pathways

In a comparative study of benzoic acid derivatives, it was found that:

  • The compound significantly enhanced proteasomal chymotrypsin-like activity at concentrations of 5 μM.
CompoundChymotrypsin-like Activity (%)
Compound 1467.3 ± 3.9
Compound 2Not significant
Compound 3Highest activity observed

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